N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5OS/c1-13-3-8-18(14(2)9-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKQTQEJQDZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioacetamide linkage formation: This can be accomplished by reacting the intermediate with thioacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The thioacetamide linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-naphthamide
- N-(4-bromophenyl)-2-aminopyrimidine
- N-(4-bromophenyl)-2-thiopyrimidine
Uniqueness
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide stands out due to its unique combination of structural features, including the bromophenyl group, pyrazolopyrimidine core, and thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamide group and a bromophenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula
- C : 17
- H : 17
- Br : 1
- N : 3
- S : 1
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Case Study: HepG2 Cell Line
In vitro studies have shown that derivatives containing electron-donating groups (like methyl) enhance anticancer activity. The compound's IC50 values were assessed through MTT assays, revealing promising results:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 20.000 | Moderate |
| 6e | 28.399 | Low |
The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly increased the anti-proliferative effects of the compounds tested .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antiviral Activity
Preliminary studies suggest that similar compounds may exhibit antiviral properties. For example, research on triazole derivatives has indicated potential activity against viral infections by interfering with viral replication processes .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Studies have indicated moderate bioavailability and metabolic stability in preliminary animal models.
Toxicological Profile
Toxicity assessments are essential for determining the safety profile of new compounds. Initial studies suggest that while some derivatives exhibit cytotoxic effects on cancer cells, they also show limited toxicity towards normal cells at therapeutic concentrations.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Condensation of 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with α-chloroacetamide derivatives in dichloromethane using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base .
- Step 2 : Thioether formation via nucleophilic substitution, using thiourea or sodium hydrosulfide under reflux conditions .
- Step 3 : Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) in a radical-initiated reaction .
Q. Yield Optimization :
Q. What analytical methods are critical for characterizing this compound?
Key characterization techniques include:
Q. How can researchers assess its preliminary biological activity?
- In vitro assays :
- Physicochemical profiling : Measure logP (XLogP = 2.6) and topological polar surface area (87.5 Ų) to predict membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Variable substituents :
- Methodology :
Q. How can conflicting data on solubility and bioactivity be resolved?
Q. What advanced techniques are used to study its binding mode with biological targets?
- X-ray crystallography : Co-crystallize the compound with kinases (e.g., Src) to resolve binding interactions (e.g., hydrogen bonds with hinge region residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) at varying concentrations (1 nM–10 µM) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residue interactions .
Q. How can metabolic stability be improved for in vivo studies?
- Strategies :
Q. What computational tools are recommended for toxicity prediction?
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane:isopropanol (90:10) to resolve enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Q. What strategies address low reproducibility in biological assays?
- Standardization :
- Data Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
